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Compound of Interest

Compound Name: ML399

Cat. No.: B609167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ML399, a small molecule inhibitor
developed as a chemical probe to investigate the protein-protein interaction (PPI) between
menin and Mixed Lineage Leukemia (MLL). The menin-MLL interaction is a critical dependency
for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute
leukemias with a typically poor prognosis.[1][2] Consequently, disrupting this interaction with
targeted inhibitors represents a promising therapeutic strategy.[3][4] ML399 emerged from a
medicinal chemistry effort to improve upon earlier probes, offering enhanced potency and drug-
like properties for in vivo studies.[5] This document details the quantitative data, experimental
methodologies, and signaling context necessary to evaluate the specificity of ML399 as a tool
for cancer research.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity and properties
of ML399 and related compounds.

Table 1: In Vitro Inhibitory Activity Against Menin-MLL Interaction
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Compound Assay Type Target IC50 Reference

Fluorescence
L . Nanomolar
ML399 Polarization Menin-MLL . [5]
activity

(FP)
Fluorescence )

MI-1 o Menin-MLL 4.8 uM [3]
Polarization (FP)
Fluorescence ]

MI-2 o Menin-MLL 430 nM [3]
Polarization (FP)
Fluorescence )

MI-2-2 o Menin-MLL Kd =22 nM [2]
Polarization (FP)
Fluorescence )

MI-463 o Menin-MLL4-43 32nM [6]
Polarization (FP)
Fluorescence )

MI-503 o Menin-MLL4-43 33 nM [6]
Polarization (FP)
Fluorescence ]

MIV-6R Menin-MLL 56 nM [7]

Polarization (FP)

| DO060-319 | Fluorescence Polarization (FP) | Menin-MLL | 7.46 nM |[8] |

Table 2: Cellular Activity of Menin-MLL Inhibitors
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Compound Cell Line MLL Status Assay Type GI50/IC50 Reference
ML399 MLL-AF9 Rearranged MTT ~4 uM [5]
MLL-AF9
MI-2 transduced Rearranged MTT ~15 yM [1]
BMCs
MI-2 KOPN-8 Rearranged MTT ~20 uM [3]
MI-2 MV4;11 Rearranged MTT ~20 uM [3]
Not
MI-2 ME-1 MTT > 50 M [3]
Rearranged
D0060-319 MV4-11 Rearranged Proliferation 4.0 nM [8]
D0060-319 MOLM-13 Rearranged Proliferation 1.7 nM [8]

| D0060-319 | Kasumi-1, K562, HL-60, KG-1 | Not Rearranged | Proliferation | > 10 uM |[8] |

Table 3: Physicochemical and Stability Properties of ML399

Property Value Conditions Reference
Solubility 86.9 + 8.2 yM PBS,pH 7.4 [5]
PBS, 24 hours, Room
Stability 98.6% remaining [5]
Temp
| Stability | 96.1% remaining | PBS, 48 hours, Room Temp |[5] |
Table 4: Off-Target Profile of ML399
Screening ] L.
Concentration Results Implication Reference
Platform

| Eurofin's Lead Profiler Screen (68 targets) | 10 uM | 16 significant actives identified, including

monoaminergic and ion channel targets. | Indicates potential for off-target effects at higher
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concentrations, requiring careful interpretation of cellular phenotypes. |[5] |

Signaling Pathways and Mechanism of Action

To understand the specificity of ML399, it is crucial to visualize the biological context in which it
operates.
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Caption: The Menin-MLL fusion protein signaling pathway in acute leukemia.
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ML399 acts by directly binding to menin in a pocket that is normally occupied by the N-terminus
of MLL.[2] This competitive inhibition disrupts the formation of the essential MLL fusion-menin
complex, preventing its recruitment to target gene promoters.
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Caption: Mechanism of action for ML399 as a Menin-MLL interaction inhibitor.

Experimental Protocols
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Detailed methodologies are essential for reproducing and validating findings related to ML399's
specificity.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to quantify the inhibitory effect of compounds on the menin-
MLL protein-protein interaction in vitro.[9]

o Principle: A small, fluorescently labeled peptide derived from the menin-binding motif of MLL
(e.g., FLSN_MLL) is used as a probe.[9] When unbound, the peptide tumbles rapidly in
solution, resulting in low fluorescence polarization.[9] Upon binding to the much larger menin
protein, its tumbling slows, leading to a high polarization signal.[9] An effective inhibitor like
ML399 will compete with the labeled peptide for binding to menin, causing a decrease in the
polarization signal.[9]

e Protocol Outline:

o Reagents: Purified full-length menin protein, fluorescently labeled MLL peptide (e.g.,
fluorescein- or Texas Red-labeled), assay buffer, and test compound (ML399) serially
diluted in DMSO.

o Procedure: a. In a microplate (e.g., 384-well), add menin protein and the fluorescent MLL
peptide to the assay buffer.[9] b. Add varying concentrations of ML399 or DMSO (vehicle
control). c. Incubate the plate at room temperature to allow the binding reaction to reach
equilibrium. d. Measure fluorescence polarization using a plate reader equipped with
appropriate filters for the fluorophore.

o Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50
values are determined by fitting the concentration-response data to a sigmoidal dose-
response curve.

Cell Viability (MTT) Assay

This assay measures the effect of ML399 on the proliferation and viability of cancer cell lines.

e Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular
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oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
The amount of formazan produced is proportional to the number of viable cells.

e Protocol Outline:

o Cell Culture: Seed leukemia cell lines (e.g., MLL-rearranged lines like MV4;11 and MLL-
wild-type lines like K562) in 96-well plates at a predetermined optimal density.[3]

o Treatment: Add serial dilutions of ML399 or DMSO control to the wells and incubate for a
specified period (e.g., 72 hours).[3]

o MTT Addition: Add MTT solution to each well and incubate for several hours to allow
formazan crystal formation.

o Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the
formazan crystals.

o Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570
nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated
cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-
response curve.[5]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that ML399 disrupts the interaction between menin and MLL
fusion proteins within a cellular context.[1]

e Principle: An antibody against a tagged MLL fusion protein (e.g., Flag-MLL-AF9) is used to
pull down the protein from cell lysates. If menin is interacting with the MLL fusion, it will be
pulled down as well. The presence of menin in the immunoprecipitated complex is then
detected by Western blotting. Treatment with ML399 is expected to reduce the amount of co-
precipitated menin.

e Protocol Outline:
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Cell Culture and Transfection: Transfect HEK293 cells with a plasmid expressing a tagged
MLL fusion protein (e.g., Flag-MLL-AF9).[7]

Treatment: Treat the transfected cells with ML399 or DMSO for a defined period.

Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein-
protein interactions.[10]

Immunoprecipitation: a. Add an anti-Flag antibody to the cell lysates and incubate to form
an antibody-antigen complex.[1] b. Add Protein A/G magnetic beads to capture the
antibody-antigen complexes.[10] c. Wash the beads to remove non-specific binding
proteins.

Elution and Western Blot: Elute the proteins from the beads and separate them by SDS-
PAGE. Transfer the proteins to a membrane and probe with antibodies against both the
Flag tag (to confirm MLL-AF9 pulldown) and menin (to detect the interaction).[1]

Analysis: Compare the amount of menin co-precipitated in the ML399-treated sample
versus the DMSO control. A reduced menin signal in the treated sample indicates
disruption of the interaction.[7]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of MLL target genes, such as
HOXA9 and MEIS1, following treatment with ML399.[7]

 Principle: The menin-MLL complex is required to maintain high expression levels of genes
like HOXA9 and MEIS1.[1] Inhibition of this interaction by ML399 should lead to a decrease
in the mMRNA levels of these target genes.

e Protocol Outline:

[e]

[e]

o

Cell Treatment: Treat MLL-rearranged leukemia cells with ML399 or DMSO for a specified
duration (e.g., 6 days).[7]

RNA Extraction: Isolate total RNA from the cells.

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (CDNA).

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://pubs.acs.org/doi/10.1021/jm401868d
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-magnetic
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401603/
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-magnetic
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401603/
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm401868d
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm401868d
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401603/
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm401868d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Real-Time PCR: Perform PCR using the cDNA as a template, specific primers for HOXA9
and MEIS1, and a reference gene (e.g., B-actin) for normalization.[1] The reaction includes
a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for
real-time quantification of the PCR product.

o Data Analysis: Normalize the expression of the target genes to the reference gene.
Calculate the fold change in gene expression in ML399-treated cells relative to DMSO-

treated cells.[7]

Experimental Workflow for Specificity Assessment

A logical workflow is critical to systematically evaluate the on- and off-target effects of a
compound like ML399.
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Caption: A logical workflow for assessing the specificity of a Menin-MLL inhibitor.
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Analysis of ML399 Specificity

The specificity of a chemical probe is determined by its ability to modulate its intended target
with minimal off-target effects, and the correlation between target engagement and the
resulting biological phenotype.

e On-Target Potency: ML399 demonstrates potent, nanomolar inhibition of the menin-MLL
interaction in biochemical assays.[5] This establishes its primary, on-target activity in vitro.

o Cellular Selectivity: A hallmark of a specific menin-MLL inhibitor is selective growth inhibition
of leukemia cells harboring MLL translocations. ML399 shows substantial growth inhibition in
MLL-AF9 cells with a GI50 of approximately 4 uM.[5] Studies on similar specific inhibitors,
like D0060-319, show a dramatic difference in potency between MLL-rearranged cell lines
(IC50 in the low nanomolar range) and non-rearranged lines (IC50 > 10 pM).[8] This cellular
selectivity strongly suggests that the anti-proliferative effect is dependent on the presence of
the MLL fusion oncoprotein.

e Mechanism of Action: The cellular effects of ML399 are directly linked to the disruption of the
menin-MLL interaction. Co-IP experiments with similar compounds clearly show a dose-
dependent disruption of the menin-MLL-AF9 complex inside cells.[1][2] Furthermore, this
target engagement leads to the expected downstream biological consequences: the
downregulation of MLL target genes HOXA9 and MEIS1, which are essential for maintaining
the leukemic state.[1][7] This provides a direct causal link between the biochemical activity of
the compound and its cellular phenotype.

o Off-Target Profile: While ML399 shows strong on-target activity, broad profiling is crucial for
understanding potential confounding effects. The Eurofin's Lead Profiler screen at 10 yM
revealed that ML399 has activity against 16 other targets, including G-protein coupled
receptors and ion channels.[5] This is a critical finding for researchers using this probe. It
implies that at higher concentrations (approaching 10 uM), observed cellular effects may not
be solely attributable to menin-MLL inhibition. Therefore, experiments should be conducted
at the lowest effective concentrations, and results should be validated with orthogonal
methods, such as using structurally distinct inhibitors or genetic knockdown of menin, to
confirm that the phenotype is truly on-target.

Conclusion
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ML399 is a potent and cell-penetrant inhibitor of the menin-MLL protein-protein interaction.[5]
Its specificity is supported by a strong correlation between its in vitro biochemical potency and
its selective activity in MLL-rearranged leukemia cells.[5] Furthermore, cellular mechanism-of-
action studies confirm that its biological effects are consistent with the disruption of the menin-
MLL axis, leading to the downregulation of key oncogenic target genes.[1][7] However, the
identification of off-target activities at higher concentrations underscores the importance of
careful experimental design and data interpretation.[5] When used at appropriate
concentrations and in conjunction with validation experiments, ML399 serves as a valuable
chemical probe for elucidating the biology of MLL-fusion-mediated leukemogenesis and for
advancing the development of targeted therapies for this challenging disease.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 9. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from
the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology
[cellsignal.com]

 To cite this document: BenchChem. [The Specificity of ML399 for the Menin-MLL Interaction:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609167#exploring-the-specificity-of-mI399-for-the-
menin-mll-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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